molecular formula C18H15NO4S2 B2531911 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 2097864-29-2

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2531911
CAS No.: 2097864-29-2
M. Wt: 373.44
InChI Key: KFVBUAKMGKNRKM-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide ( 2097864-29-2) is a synthetic organic compound with a molecular formula of C18H15NO4S2 and a molecular weight of 373.446 g/mol . Its structure integrates a 1,3-benzodioxole carboxamide group linked to a 2,2'-bithiophene unit via a hydroxyethyl chain, making it a compound of interest in several cutting-edge research areas. While direct studies on this specific molecule are limited, its structural components are prominent in medicinal and materials chemistry. The 1,3-benzodioxole scaffold is recognized in agricultural research, as derivatives based on this core have been explored as potent auxin receptor agonists that promote root growth in plants . Concurrently, thiophene-carboxamide derivatives are being investigated for their therapeutic potential, exemplified by their role as potent inhibitors of enzymes like sphingomyelin synthase 2 (SMS2) for conditions such as dry eye disease . Furthermore, the bithiophene moiety suggests potential applications in material science, particularly in the development of organic semiconductors. Researchers can acquire this compound with confidence in its quality, as it is supplied with a high purity grade. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S2/c20-12(15-5-6-17(25-15)16-2-1-7-24-16)9-19-18(21)11-3-4-13-14(8-11)23-10-22-13/h1-8,12,20H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVBUAKMGKNRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bithiophene moiety: This can be achieved through the coupling of two thiophene units using a palladium-catalyzed cross-coupling reaction.

    Introduction of the hydroxyethyl group: This step involves the addition of a hydroxyethyl group to the bithiophene moiety, often through a nucleophilic substitution reaction.

    Formation of the benzodioxole carboxamide structure: This can be synthesized by reacting a benzodioxole derivative with a suitable carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bithiophene moiety can participate in π-π stacking interactions, while the hydroxyethyl and carboxamide groups can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its hybrid bithiophene-benzodioxole framework. Below is a comparative analysis with key analogues:

Compound Name / ID Key Substituents or Modifications Biological Activity (if reported) Source / Application
Target Compound 2H-1,3-benzodioxole-5-carboxamide, 2-hydroxyethyl linker, 2,2'-bithiophene Not explicitly reported (inferred potential anti-inflammatory/electronic properties) Synthetic (hypothesized from )
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (14) Hydroxybutynyl side chain Anti-inflammatory (IC₅₀: <17.21 μM in RAW 264.7 cells) Natural (Echinops grijisii)
N-trans-Feruloyltyramine (1) Feruloyl group linked to tyramine Anti-inflammatory (IC₅₀: <17.21 μM) Natural (Lycium yunnanense)
Tulmimetostat 2H-1,3-benzodioxole-5-carboxamide with azetidine/cyclohexyl groups Epigenetic modulator (histone methyltransferase inhibitor) Synthetic (pharmaceutical candidate)
N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide Ethanediamide linker instead of carboxamide Not reported Synthetic

Key Observations :

  • Bioactivity: Compounds with hydroxylated side chains (e.g., 14 from E. grijisii) or phenolic amides (e.g., N-trans-feruloyltyramine) exhibit anti-inflammatory activity, suggesting that the target compound’s hydroxyethyl group may confer similar properties .
  • Pharmacological Potential: Tulmimetostat demonstrates that benzodioxole carboxamides can be tailored for specific targets (e.g., epigenetic enzymes), highlighting the scaffold’s versatility.

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound notable for its unique structural features, including a bithiophene moiety and a benzodioxole component linked via an amide bond. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N1O4S2C_{20}H_{19}N_{1}O_{4}S_{2}, with a molecular weight of approximately 386.5 g/mol. The structure includes:

  • Bithiophene moiety : Contributes to electronic properties.
  • Benzodioxole component : Associated with various biological activities.
  • Amide functional group : Influences solubility and biological interactions.

Anticancer Activity

Recent studies have demonstrated that compounds containing a benzodioxole moiety exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown varying degrees of cytotoxicity against several cancer cell lines, including HeLa (cervical), Caco-2 (colorectal), and Hep3B (liver) cells. Specifically, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation and induce apoptosis.

CompoundCell LineIC50 (mM)Mechanism of Action
2aHep3B0.85Induces G2-M phase arrest
2bHep3B1.50Reduces α-fetoprotein secretion
Control (Doxorubicin)Hep3B0.74DNA intercalation

Case Study : In one study, compound 2a was shown to reduce α-fetoprotein levels significantly compared to untreated controls, indicating reduced tumorigenicity and effective cytotoxicity against Hep3B cells .

Antioxidant Activity

The antioxidant potential of benzodioxole derivatives has also been explored. Compounds similar to this compound have exhibited moderate antioxidant activity, which may contribute to their overall therapeutic efficacy.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Induction of G2-M phase arrest in cancer cells.
  • Modulation of Signaling Pathways : Interaction with pathways related to oxidative stress and apoptosis.

Comparative Analysis

A comparative analysis of similar compounds reveals that those containing the amide bond generally exhibit enhanced cytotoxicity compared to their non-amide counterparts. This suggests that the structural configuration plays a crucial role in determining biological activity.

Compound TypeCytotoxicity Level
Amide derivativesHigh
Non-amide derivativesLow

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